molecular formula C6H9BrO2 B1603193 Methyl 1-(bromomethyl)cyclopropane-1-carboxylate CAS No. 43161-30-4

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Cat. No. B1603193
Key on ui cas rn: 43161-30-4
M. Wt: 193.04 g/mol
InChI Key: GPFGVZAQKJPYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576135B2

Procedure details

To a solution of the compound obtained in Referential Example 162 (4.20 g) in methylene chloride (168 mL) were added triphenylphosphine (10 g) and carbon tetrabromide (16 g) at room temperature under nitrogen atmosphere, and after 2 minutes, saturated aqueous sodium hydrogencarbonate was added thereto. The organic layer was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate hexane=1:19), to thereby give the title compound (2.15 g).
[Compound]
Name
Example 162
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
168 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P([C:14]2[CH:19]=[CH:18]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)Br.[C:25](=[O:28])([O-])[OH:26].[Na+].[CH2:30](Cl)Cl>>[CH3:30][O:26][C:25]([C:18]1([CH2:20][Br:24])[CH2:19][CH2:14]1)=[O:28] |f:2.3|

Inputs

Step One
Name
Example 162
Quantity
4.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
16 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
168 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate anhydrate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate hexane=1:19)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC(=O)C1(CC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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